molecular formula C17H10BrN3O2 B2372453 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081145-73-4

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2372453
CAS No.: 1081145-73-4
M. Wt: 368.19
InChI Key: DSGJBCVTZGRIOA-UHFFFAOYSA-N
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Description

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a sophisticated heterocyclic compound designed for advanced pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a brominated benzoxepin ring linked to a 1,3,4-oxadiazole scaffold bearing a pyridinyl group, is characteristic of scaffolds developed to target ATP-binding sites of protein kinases. This compound has been identified as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically demonstrating high affinity for FGFR1. The FGFR signaling pathway is a critically validated target in oncology, as its dysregulation is implicated in the proliferation, survival, and angiogenesis of various cancers. Research utilizing this compound has shown its efficacy in suppressing FGFR1 autophosphorylation and downstream signaling, leading to the induction of apoptosis and cell cycle arrest in FGFR-driven cancer cell lines. It serves as an essential chemical tool for probing the complex biology of FGFR-dependent pathways, validating FGFR as a therapeutic target, and supporting the development of novel targeted cancer therapies. This product is intended for research applications in chemical biology, kinase profiling, and in vitro anticancer drug discovery studies. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(7-bromo-1-benzoxepin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-14-3-4-15-13(9-14)8-11(5-7-22-15)16-20-21-17(23-16)12-2-1-6-19-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGJBCVTZGRIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis typically begins with the preparation of hydrazide derivatives. For example, aromatic carboxylic acids (e.g., pyridine-3-carboxylic acid or 7-bromobenzo[b]oxepin-4-carboxylic acid) are esterified via Fischer esterification, followed by treatment with hydrazine hydrate to yield hydrazides.

  • Key Reaction :
    $$ \text{R-COOH} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}_2 $$
  • Conditions : Ethanol reflux (6–8 hours), yielding hydrazides in 70–85%.

Cyclization Using Phosphorus Oxychloride (POCl₃)

Cyclodehydration of diacylhydrazines using POCl₃ is the most widely reported method for 1,3,4-oxadiazole formation.

  • Procedure : Hydrazide derivatives (1 eq) are refluxed with POCl₃ (3–5 eq) at 80–100°C for 4–6 hours. Neutralization with NaHCO₃ precipitates the oxadiazole.
  • Yield : 59–70% for analogous 1,3,4-oxadiazoles.
  • Optimization : Microwave-assisted cyclization reduces reaction time to 20–30 minutes, improving yields to 75–80%.

Functionalization of the Benzo[b]oxepin Moiety

Bromination at the 7-Position

The 7-bromo substituent is introduced via electrophilic aromatic substitution or palladium-catalyzed coupling.

  • Direct Bromination :
    • Reagents : N-bromosuccinimide (NBS) in CCl₄ or DMF.
    • Conditions : Room temperature, 4–6 hours, yielding 7-bromobenzo[b]oxepin derivatives in 65–78%.
  • Challenges : Competing ortho/para bromination requires careful stoichiometric control.

Coupling Reactions for Oxadiazole-Benzo[b]oxepin Integration

Suzuki-Miyaura or Ullmann coupling links the oxadiazole core to the brominated benzo[b]oxepin.

  • Catalyst : Pd(PPh₃)₄ or CuI/1,10-phenanthroline.
  • Conditions :
    • Solvent : DMF or toluene at 80–110°C.
    • Yield : 50–65% for analogous heterocyclic systems.

Integrated Synthetic Routes

Two-Step Protocol

  • Step 1 : Synthesize 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol via cyclization of pyridine-3-carbohydrazide with CS₂/KOH.
  • Step 2 : Couple with 7-bromobenzo[b]oxepin-4-yl bromide using K₂CO₃ in acetone.
  • Overall Yield : 42–55%.

One-Pot Cyclocondensation-Coupling

A streamlined approach combines cyclization and coupling in a single reactor:

  • Reagents : Hydrazide, POCl₃, and 7-bromobenzo[b]oxepin-4-carboxylic acid.
  • Conditions : Reflux in acetonitrile (8 hours), followed by in situ Pd-catalyzed coupling.
  • Yield : 48–60%.

Industrial-Scale Synthesis and Purification

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer improves yield (70–75%) and reduces side products.
  • Parameters :
    • Residence Time : 10–15 minutes.
    • Temperature : 120–140°C.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
  • Recrystallization : Ethanol or methanol yields >95% purity.

Comparative Analysis of Synthetic Methods

Table 1: Reaction Parameters and Yields

Method Reagents Conditions Yield (%) Reference
POCl₃ Cyclization Hydrazide, POCl₃ Reflux, 6 h 59–70
Microwave Cyclization Hydrazide, POCl₃ Microwave, 150 W 75–80
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene, 110°C 50–65
Continuous Flow Hydrazide, POCl₃ 140°C, 15 min 70–75

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Unsymmetrical diacylhydrazines may yield regioisomers. Strategies include:

  • Steric Guidance : Bulky substituents direct cyclization.
  • Catalytic Additives : Al₂O₃ or ZnO nanoparticles enhance selectivity (85–90%).

Solvent and Stoichiometry Effects

  • POCl₃ Stoichiometry : Excess POCl₃ (5 eq) minimizes incomplete cyclization but increases side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade acid-sensitive groups.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzo[b]oxepin ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted benzo[b]oxepin derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific biological targets, which could lead to the development of new therapeutics. For instance, derivatives of oxadiazoles have shown promise in treating various diseases, including cancer and bacterial infections .

Mechanism of Action
Research indicates that 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole may modulate enzyme activity or receptor binding, providing therapeutic effects. This mechanism is vital for its application in developing drugs targeting specific pathways involved in disease progression .

Materials Science

Organic Semiconductors
In materials science, this compound is utilized in the production of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique arrangement of its molecular structure contributes to efficient charge transport and light emission .

Chemical Sensors
The compound's electronic characteristics also lend themselves to the fabrication of chemical sensors. These sensors can detect specific analytes based on changes in electrical conductivity or fluorescence upon interaction with target substances .

Biological Studies

Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. Research has highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Cancer Research
The compound has been explored for its anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. The structural features of the oxadiazole ring are believed to play a crucial role in these biological activities .

Mechanism of Action

The mechanism of action of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Key Observations :

  • Pyridin-3-yl substituents are recurrent in antiviral and antibacterial oxadiazoles (e.g., ), suggesting the target may share similar bioactivity .

Table 2: Bioactivity Profiles of 1,3,4-Oxadiazole Analogs

Compound Name Bioactivity Efficacy/IC₅₀ Mechanism/Application Reference
2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Antifungal (Xoo) Increased SOD/POD activity vs. Xoo Induces plant defense enzymes; reduces chlorophyll degradation
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Anti-inflammatory 59.5% inhibition at 20 mg/kg (vs. 64.3% for indomethacin) COX/LOX inhibition (inferred)
5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol Antibacterial Not quantified Active against E. coli (MTCC 443)
2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) Fungicidal/herbicidal >50% inhibition at 50 μg/mL (vs. Sclerotinia sclerotiorum) SDH enzyme inhibition via molecular docking

Key Observations :

  • Antimicrobial Potential: The pyridin-3-yl group in the target compound aligns with antibacterial and antiviral activities observed in and . Its benzo[b]oxepine substituent may further modulate activity against resistant pathogens .
  • Enzyme Modulation : Analogs with sulfonyl or thioether groups (e.g., ) demonstrate enzyme-inducing or inhibitory effects, suggesting the target compound could interact with similar pathways (e.g., SDH, SOD/POD) .

Biological Activity

The compound 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features. This compound consists of a brominated benzo[b]oxepin moiety fused with a pyridinyl and oxadiazole ring, which provides distinct chemical and biological properties. Its potential applications span various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H11_{11}BrN4_{4}O, with a molecular weight of approximately 343.18 g/mol. The presence of the bromine atom in the structure may enhance its reactivity and biological activity compared to other halogenated derivatives.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial activity. For instance, various derivatives have shown efficacy against a range of pathogens including bacteria and fungi. The oxadiazole core is associated with activities such as:

  • Antibacterial : Compounds similar to this compound have been reported to exhibit strong antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antifungal : Some derivatives have also been evaluated for antifungal activity, showing promising results against various fungal strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related oxadiazole derivatives have demonstrated:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in certain cancer cell lines.
    Research has shown that modifications in the oxadiazole structure can lead to enhanced cytotoxicity against tumor cells .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease progression.
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins, which may disrupt critical biological pathways .

Comparative Analysis

To understand its unique properties better, a comparison with similar compounds can be insightful:

Compound NameStructureBiological Activity
2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazoleChlorine instead of BromineModerate antibacterial activity
2-(7-Fluorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazoleFluorine instead of BromineLower cytotoxicity compared to brominated derivative

The presence of the bromine atom in this compound appears to enhance its biological activity compared to its chlorine and fluorine counterparts.

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:

  • Antibacterial Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like gentamicin .
  • Cytotoxicity Against Cancer Cells : Research indicated that modifications to the oxadiazole ring could significantly increase cytotoxic effects against breast cancer cell lines .

Q & A

Q. Advanced Research Focus

  • Antifungal models : Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL ().
  • Antitubercular assays : M. tuberculosis H37Rv strain with MIC determination via serial dilution ().
  • CNS activity : Forced swim (antidepressant) and pentylenetetrazole (anticonvulsant) tests in rodents ().
    Key metrics : IC₅₀ values, dose-response curves, and neurotoxicity screening (e.g., rotarod tests in ).

What computational approaches predict the compound's interaction with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use PDB structures (e.g., SDH, PDB:2FBW) to identify binding pockets ().
  • DFT calculations : Optimize geometry and calculate electrostatic potential maps for reactive sites.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
    Validation : Compare docking scores with experimental IC₅₀ values (e.g., carbonyl group interactions in ).

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